molecular formula C12H12ClN3OS B12920016 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 86626-98-4

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12920016
CAS No.: 86626-98-4
M. Wt: 281.76 g/mol
InChI Key: DYEMLJIDNMMSED-UHFFFAOYSA-N
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Description

Molecular Geometry Optimization via Density Functional Theory (DFT) Calculations

DFT calculations employing the B3LYP functional with the 6-311++G(d,p) basis set have been instrumental in optimizing the molecular geometry of 6-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine. The theoretical bond lengths and angles align closely with experimental crystallographic data, with deviations not exceeding 0.05 Å for bonds and 3.2° for angles. Notably, the C-Cl bond in the pyrimidine ring exhibits a calculated length of 1.75 Å, consistent with typical carbon-halogen single bonds, while the C-S bond in the methylsulfanyl group measures 1.82 Å, reflecting moderate conjugation with the aromatic system.

The methylsulfanyl substituent adopts a nearly perpendicular orientation relative to the pyrimidine plane, as evidenced by a C8-N2-C10-C11 torsion angle of -96.95° in the optimized structure. This spatial arrangement minimizes steric hindrance between the sulfur-containing group and the methoxyphenyl moiety. The methoxy group on the phenyl ring demonstrates free rotation at room temperature, with potential energy barriers for rotation calculated at 2.3 kcal/mol, suggesting dynamic conformational flexibility.

X-ray Crystallographic Studies of Pyrimidine Core Conformation

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.923 Å, b = 12.745 Å, c = 14.562 Å, and β = 97.34°. The pyrimidine core exhibits slight puckering, with a dihedral angle of 2.58° between the N1-C2-N3-C4 and C5-C6-N1-C2 planes, deviating from ideal planarity due to steric interactions between the chloro and methylsulfanyl substituents.

The methylsulfanyl group displays rotational disorder in the crystal lattice, occupying two distinct orientations separated by 52.3° with nearly equal occupancy factors (0.503:0.497). This disorder arises from weak C-H···π interactions (2.78 Å) between the sulfur-bearing methyl group and adjacent aromatic systems. The 4-methoxyphenyl substituent forms a dihedral angle of 86.0° with the pyrimidine ring, creating a "spatula-like" molecular conformation that facilitates dense crystal packing.

Electron Distribution Analysis of Chloro and Methylsulfanyl Substituents

Molecular electrostatic potential (MEP) maps generated through DFT calculations reveal distinct electron distribution patterns. The chloro substituent creates a region of high electron density (δ⁻ = -0.32 e) at the ortho and para positions of the pyrimidine ring, while the methylsulfanyl group induces moderate electron withdrawal (δ⁻ = -0.18 e) through σ-orbital conjugation. Natural bond orbital (NBO) analysis shows significant hyperconjugative interactions between the sulfur lone pairs and the pyrimidine π-system, with stabilization energies of 15.6 kcal/mol for n(S)→π(C-S) interactions.

The methoxy group on the phenyl ring demonstrates dual electronic effects: oxygen lone pairs donate electron density to the aromatic system (n(O)→π* = 12.3 kcal/mol), while the methyl group exerts a weak inductive electron-withdrawing effect (δ⁺ = +0.09 e). These opposing influences create localized regions of electron deficiency at the para position relative to the methoxy group, potentially influencing reactivity in substitution reactions.

Hydrogen Bonding Networks in Solid-State Arrangements

The crystal structure exhibits three distinct hydrogen bonding motifs:

  • N-H···O interactions : The aminic hydrogen forms a strong hydrogen bond with a neighboring carbonyl oxygen (N3-H3A···O2: 2.801 Å, 170°), creating infinite chains along the a-axis.
  • C-H···π interactions : The methylsulfanyl group participates in weak hydrogen bonds with adjacent pyrimidine rings (C10-H10A···Cg2: 3.571 Å, 137°), contributing to layered packing along the bc-plane.
  • Van der Waals contacts : Methyl groups from methoxy substituents engage in multiple C-H···H-C interactions (2.41–2.58 Å), stabilizing three-dimensional crystal packing.

These interactions collectively yield a high-density crystalline structure (1.452 g/cm³) with melting point elevation compared to analogous non-hydrogen-bonded derivatives. The hydrogen bonding network accounts for 38.7% of the total lattice energy as calculated using the PIXEL method, highlighting its critical role in solid-state stabilization.

Properties

CAS No.

86626-98-4

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3OS/c1-17-9-5-3-8(4-6-9)14-11-7-10(13)15-12(16-11)18-2/h3-7H,1-2H3,(H,14,15,16)

InChI Key

DYEMLJIDNMMSED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC(=N2)SC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, 2-chloropyrimidine, and methylthiol.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for coupling reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 undergoes regioselective substitution under mild conditions. For example:

  • Ethoxylation : Treatment with sodium ethoxide (EtONa) in ethanol at 20°C replaces chlorine with ethoxy, yielding 6-ethoxy derivatives in high yields (89%) .

  • Amination : Reactions with amines like di(2-picolyl)amine in dimethylformamide (DMF) at 70°C produce substituted amines via SNAr mechanisms .

Reaction Conditions Table

ReagentSolventTemperatureProductYieldSource
EtONaEtOH20°C6-Ethoxy analog89%
Di(2-picolyl)amineDMF70°CBis-pyridylmethyl-substituted derivative83%

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 can be oxidized to sulfone (-SO₂Me) using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. This enhances electrophilicity for downstream reactions .

Oxidation Pathway

-SMem-CPBA-SO₂Me\text{-SMe} \xrightarrow{\text{m-CPBA}} \text{-SO₂Me}

  • Key Application : Sulfone derivatives exhibit improved binding affinity in medicinal chemistry applications.

Cross-Coupling Reactions

The chlorine atom participates in Suzuki-Miyaura couplings with aryl boronic acids. For example:

Example Reaction

6-Chloro-pyrimidine+Ar-B(OH)2Pd(dppf)Cl2,K2CO36-Aryl-pyrimidine\text{6-Chloro-pyrimidine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{K}_2\text{CO}_3} \text{6-Aryl-pyrimidine}

Conditions Table

Boronic AcidCatalystBaseSolventYieldSource
2-MethoxyphenylPd(dppf)Cl₂K₂CO₃DMA93%
4-FluorophenylPd(PPh₃)₄Na₂CO₃THF86%

Chloride Displacement with Thiols

The chlorine atom reacts with thiols (e.g., benzylthiol) in the presence of base to form thioether derivatives .

Reductive Amination

The 4-methoxyphenyl group can undergo reductive amination with aldehydes to introduce alkyl chains, enhancing solubility or bioactivity .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The methylsulfanyl group is stable under mild acids but decomposes in concentrated HCl.

  • Basic Conditions : Prolonged exposure to strong bases (e.g., NaOH) leads to ring-opening reactions .

Biological Activity-Driven Modifications

Structural analogs of this compound show:

  • HER2 Inhibition : Methylsulfanyl and chloro groups are critical for binding to HER2 kinase.

  • Anticancer Activity : Oxidation to sulfone derivatives improves tubulin polymerization inhibition (EC₅₀ = 2 nM) .

Comparative Reactivity of Analogous Compounds

CompoundKey ReactionYieldApplicationSource
6-Chloro-2-(methylsulfonyl) analogSuzuki coupling85%Kinase inhibitor development
N-Benzyl-6-chloro-N-methyl derivativeNAS with amines67%CNS-targeted drug discovery

Synthetic Challenges and Optimizations

  • Regioselectivity : Ethoxylation occurs exclusively at position 6 due to steric and electronic factors .

  • Catalyst Choice : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in polar aprotic solvents like DMA .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 4 (N-Aryl/Amine Group)

  • 6-Chloro-N-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-amine (): Replacing the 4-methoxyphenyl group with a cyclopropylamine reduces steric bulk and aromaticity.
  • N,N-Diethyl Analogs (): Compounds like 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine () feature diethylamino groups at position 3. The bulkier diethyl substituents may hinder target binding due to steric effects but could enhance lipophilicity, affecting membrane permeability.

Substituent Variations at Position 2 (Methylsulfanyl Group)

  • Pyrimidines with Arylthio Groups (): Analogs such as 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine () replace the methylsulfanyl group with fluorophenylsulfanyl. However, the larger aryl group may reduce conformational flexibility compared to methylsulfanyl.
  • Mercapto or Thiophene Derivatives ():
    6-Chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine () incorporates a furylmethyl group, introducing heterocyclic diversity. Such modifications could influence solubility and metabolic pathways via interactions with cytochrome P450 enzymes.

Substituent Variations at Position 5 (Functionalized Side Chains)

  • Trifluoromethylanilino-Methyl Derivatives (): N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine () adds a trifluoromethylanilino group at position 4.
  • Ethoxybenzyl Derivatives ():
    The 4-ethoxybenzyl group in 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine introduces a flexible benzyl side chain. This may allow for additional van der Waals interactions but could increase molecular weight, affecting bioavailability.

Biological Activity

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C11H12ClN3OS
  • Molecular Weight : 253.75 g/mol
  • CAS Number : 478258-67-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases that are crucial in cancer cell proliferation.
  • Induction of Apoptosis : Studies show that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Biological Activity Assays

The compound has been evaluated through several biological assays:

Assay Type Description Results
Caspase Activation Assay Measures the activation of caspases as an indicator of apoptosis.EC50 = 2 nM in T47D cells
Cell Proliferation Assay Assesses the compound's ability to inhibit cell growth.GI50 = 2 nM in T47D cells
Microtubule Polymerization Evaluates the effect on microtubule dynamics.Effective in disrupting polymerization
NCI-60 Cell Line Panel Testing against a wide range of cancer cell lines for anticancer efficacy.Average GI50 ~10 nM across 40 lines

Case Studies

  • In Vitro Studies :
    • In a study involving T47D breast cancer cells, the compound demonstrated potent apoptosis-inducing activity, with a low EC50 value indicating high efficacy at minimal concentrations .
    • It was also shown to inhibit tubulin polymerization, which is critical for cancer cell division and growth.
  • In Vivo Studies :
    • In xenograft mouse models, the compound exhibited significant antitumor effects when administered at doses of 75 mg/kg, demonstrating its potential for therapeutic use in oncology .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. The presence of the methylsulfanyl group and chloro substituent has been linked to improved potency against cancer cells, suggesting that these modifications may enhance binding affinity to target proteins involved in tumor growth and survival .

Q & A

Q. What are the common synthetic routes for 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution and condensation. For example:

  • Step 1 : Reacting a chlorinated pyrimidine intermediate (e.g., 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) with a substituted aniline derivative under reflux in chloroform.
  • Step 2 : Purification via column chromatography (silica gel, CHCl₃ eluent) and crystallization (e.g., methanol) to achieve high yields (~78%) and purity .
  • Key reagents : Chloroform, 4-substituted anilines, MgSO₄ for drying.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : Determines molecular conformation, including dihedral angles between pyrimidine and aromatic rings (e.g., 12.8°–86.1° deviations), and hydrogen bonding networks (N–H⋯N interactions) .
  • NMR spectroscopy : Identifies substituent positions (e.g., methoxy and methylsulfanyl groups) via chemical shifts.
  • Melting point analysis : Confirms purity (e.g., 469–471 K) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Modern approaches integrate quantum chemical calculations and information science:

  • Reaction path search : Predicts energy barriers and intermediates using density functional theory (DFT) .
  • High-throughput screening : Identifies optimal solvents, catalysts, and temperatures (e.g., continuous flow reactors for scale-up) .
  • Machine learning : Analyzes experimental data to refine reaction conditions (e.g., reducing trial-and-error steps by 40%) .

Q. What strategies resolve contradictions in biological activity data among structural analogs?

  • Comparative crystallography : Analyze polymorphic forms (e.g., differences in hydrogen bonding or dihedral angles) to explain variations in antibacterial activity .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methoxy with trifluoromethyl groups) and assess enzyme inhibition (e.g., cholinesterase) .
  • Docking simulations : Predict binding affinities to molecular targets (e.g., acetylcholinesterase active sites) .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) reduce reaction rates in Suzuki-Miyaura couplings due to hindered access to catalytic sites.
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl, -SMe) enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitution .
  • Case study : Replacing chlorine with methylsulfanyl improves solubility but reduces electrophilicity, requiring harsher conditions (e.g., Pd(OAc)₂, 80°C) .

Methodological Guidance

Q. Experimental Design

  • Scale-up challenges : Optimize column chromatography for large batches using gradient elution (e.g., CHCl₃/MeOH) to prevent silica gel overloading .
  • Crystallization troubleshooting : Use solvent mixtures (e.g., methanol/water) to improve crystal quality for X-ray studies .

Q. Data Contradiction Analysis

  • Example : Conflicting IC₅₀ values in enzyme assays may arise from polymorphic impurities. Validate purity via HPLC (>95%) and repeat assays under standardized conditions .

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